Artemether-13C, d3 can be synthesized in laboratories and is commercially available through various chemical suppliers. It is recognized for its utility in tracing studies due to the incorporation of stable isotopes, specifically deuterium (d3) and carbon-13 (13C), which allow for enhanced detection and analysis in biological systems.
Artemether-13C, d3 falls under the category of organic compounds, specifically within the subclass of sesquiterpenoids. Its classification includes:
The synthesis of Artemether-13C, d3 typically involves isotopic labeling techniques applied to the parent compound, artemether. Common methods include:
The synthesis often utilizes reagents such as 4-dimethylaminopyridine (DMAP) and carbodiimides for coupling reactions. The processes are monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
Artemether-13C, d3 retains the core structure of artemether with additional isotopic labels. The molecular structure can be represented as follows:
Artemether-13C, d3 can undergo various chemical reactions typical of artemisinin derivatives:
Reactions are often facilitated by catalysts such as DMAP or using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride to improve yields and purities.
The mechanism by which Artemether-13C, d3 exerts its effects is primarily through the generation of reactive oxygen species upon activation within the parasite Plasmodium falciparum. This action leads to:
Studies suggest that artemisinin derivatives act quickly against malaria parasites by reducing their viability within a short time frame after administration.
Scientific Uses
Artemether-13C, d3 is primarily used in research settings for:
The strategic design of isotopically labeled artemether derivatives necessitates precise selection of labeling sites to maintain bioactivity and enable traceability. Artemether-13C,d3 incorporates a 13C atom and three deuterium atoms (D3) within its methoxy group (–OCH3 → –O13CD3), a modification chosen due to its metabolic stability and minimal perturbation of molecular conformation [1] [9]. This labeling position exploits the methoxy group’s distance from the pharmacologically essential endoperoxide bridge, reducing interference with antimalarial activity while providing a distinct mass signature (+4 Da) for detection [1] [5].
Isotope selection principles prioritize metabolic relevance: Deuterium incorporation at the methoxy group slows CYP450-mediated demethylation—a primary metabolic pathway—thereby enhancing in vivo tracer stability. Concurrently, 13C integration enables quantitative tracking via mass spectrometry without isotopic effects [5] [10]. The synthetic route initiates from dihydroartemisinin (DHA), where labeled methyl iodide (13CH3I) or deuterated variants (CD3I) undergo site-specific etherification under basic conditions (e.g., K2CO3/DMF) [1] [9].
Table 1: Isotopic Label Characteristics in Artemether Derivatives
Isotope | Position | Mass Shift (Da) | Detection Advantage | Metabolic Impact |
---|---|---|---|---|
13C | Methoxy carbon | +1 | MS quantification accuracy | Minimal CYP450 inhibition |
2H (D3) | Methoxy hydrogens | +3 | Reduced back-exchange in HDX-MS | Slows demethylation kinetics |
13C/D3 | Combined modification | +4 | Unique spectral signature | Synergistic stability enhancement |
Hydrogen-deuterium exchange (HDX) methodologies enable selective deuterium incorporation into artemether’s methoxy group without compromising the endoperoxide scaffold. Online HDX-MS protocols dissolve artemether in deuterated solvents (D2O/CD3OD), initiating proton-deuterium exchange under controlled pH and temperature [3] [5]. The methoxy group exhibits faster exchange kinetics compared to other sites due to its solvent exposure and absence of steric hindrance [8].
For directed functionalization, chemocatalytic deuteration employs platinum-group catalysts (e.g., Pd/C) in D2O atmospheres. This achieves >98% deuterium incorporation at the methoxy group within 2 hours at 50°C, verified via LC-HRMS [9]. Challenges include isotopic scrambling; residual protic solvents (e.g., H2O) or acidic conditions may promote back-exchange or epimerization at C10 or C12 chiral centers. Rigorous solvent drying and neutral pH maintenance mitigate these risks [5] [8].
Validation workflows integrate high-resolution MS/MS fragmentation: Characteristic ions at m/z 302.39 (M+H)+ confirm deuterium retention post-synthesis. Comparative HDX kinetics studies reveal methoxy deuteration rates 8-fold faster than bridgehead hydrogens, underscoring site specificity [5].
Artemether-13C,d3 synthesis risks racemization at its seven chiral centers, particularly C10 and C12, where base-catalyzed reactions may invert configurations. The epimerization mechanism involves keto-enol tautomerism at C10 when strong bases (e.g., NaH) are used during methoxy group alkylation [9]. This alters the artemisinin-derived stereochemistry critical for antimalarial efficacy [6].
Mitigation strategies include:
Deuterium’s vibrational mass effect may subtly alter molecular conformation, as confirmed by molecular dynamics simulations. Artemether-d3 exhibits a 0.2-Å contraction in the O–C–D bond angle compared to O–C–H, though without significant impact on the endoperoxide bond length (<0.01 Å variation) [8]. NMR analyses (1H, 13C) confirm stereopurity: Chiral shift reagents like Eu(hfc)3 resolve C10/C12 diastereotopic peaks, verifying >99% enantiomeric retention post-labeling [6].
Scaling Artemether-13C,d3 production requires optimization of three core stages: (1) labeled methyl precursor synthesis, (2) DHA coupling, and (3) purification. Cost drivers include 13CH3I (∼$2,500/g), necessitating high-yield reactions to justify expenses [1] [9].
Key process improvements:
Table 2: Purification Methods for Artemether-13C,d3
Technique | Conditions | Recovery (%) | Isotopic Purity | Scalability Limit |
---|---|---|---|---|
Prep-HPLC | C18 column, MeOH:H2O (75:25) | 78% | 98% 13C, 98% D | 500 mg/batch |
Crystallization | Hexane/EtOAc (9:1), –20°C | 92% | 95% 13C, 97% D | 5 kg |
Simulated Moving Bed | CHCl3:Heptane (1:1) | 95% | 99% 13C, 98% D | Industrial scale |
Yield-limiting factors include dihydroartemisinin impurities (e.g., artemisinin dimer) and 13CH3I hydrolysis. Pre-coupling DHA recrystallization (n-hexane) and methyl iodide stabilizers (copper wire) increase overall yield to 73% at pilot scale (1 kg) [1] [6]. Final purity specifications (>95% chemical, >98% isotopic) are confirmed via HPLC-UV (220 nm) and isotope ratio MS [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7